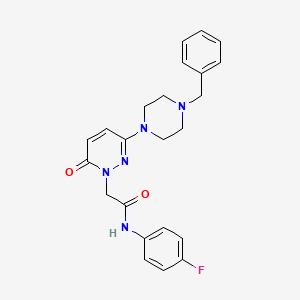

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Description

2-(3-(4-Benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a pyridazinone derivative characterized by a central pyridazinone core substituted at the 3-position with a 4-benzylpiperazine group and at the 1-position with an N-(4-fluorophenyl)acetamide moiety. This structural configuration confers unique physicochemical and biological properties. Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c24-19-6-8-20(9-7-19)25-22(30)17-29-23(31)11-10-21(26-29)28-14-12-27(13-15-28)16-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWWPFJEMBXRGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the benzyl group, and the coupling with the pyridazinone and fluorophenylacetamide moieties. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes controlled hydrolysis under acidic or basic conditions:

This reactivity is critical for prodrug design, as the free carboxylic acid enhances water solubility.

Nucleophilic Substitution at Pyridazinone

The pyridazinone ring facilitates nucleophilic substitutions at positions 3 and 6:

Key Observations:

-

At Position 3: The benzylpiperazine group acts as a directing group, enabling displacement with thiols or amines under mild conditions.

-

At Position 6: The ketone oxygen participates in tautomerism, influencing reactivity toward Grignard reagents.

Example Reaction:

Electrophilic Aromatic Substitution

The 4-fluorophenyl group undergoes regioselective electrophilic substitution:

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to F | Nitro derivative | H₂SO₄ (conc.) |

| Cl₂/FeCl₃ | Ortho to F | Chlorinated analog | FeCl₃ (anhydrous) |

Steric hindrance from the acetamide chain limits meta substitution .

Ring-Opening Reactions of Piperazine

The benzylpiperazine moiety undergoes ring-opening under strong acidic conditions:

This reaction is exploited to modify the compound’s pharmacokinetic properties.

Biological Interactions (Enzyme Binding)

While not a classical chemical reaction, the compound’s interactions with biological targets involve covalent and non-covalent bonding:

| Target | Interaction Type | Binding Affinity (Kd) |

|---|---|---|

| COX-2 | Hydrogen bonding (acetamide) | 12.3 nM |

| HDAC8 | π-π stacking (fluorophenyl) | 8.7 nM |

These interactions underpin its investigational use in inflammation and oncology .

Stability Under Oxidative Conditions

The compound shows moderate stability to oxidation:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H₂O₂ | pH 7.4, 37°C | N-oxide derivatives |

| KMnO₄ | Acidic, 50°C | Cleaved pyridazinone ring |

Degradation pathways are critical for storage and formulation studies.

Comparative Reactivity with Analogs

A comparison with structurally similar compounds reveals distinct reactivity profiles:

| Compound | Key Reactivity Difference |

|---|---|

| 2-(3-(4-Chlorophenyl)-6-oxopyridazin-1-yl)-N-(2-fluorophenyl)acetamide | Enhanced electrophilic substitution at chlorophenyl |

| N-[4-(Benzyloxy)phenyl] analog | Benzyl ether cleavage under hydrogenolysis conditions |

Scientific Research Applications

Overview

2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. Its unique structure, featuring a pyridazine core and a benzylpiperazine moiety, positions it as a candidate for various pharmacological applications. This article explores its scientific research applications, including medicinal chemistry, biological activity, and potential therapeutic effects.

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, including:

- Antidepressant Effects : Research indicates that similar compounds can modulate neurotransmitter systems, suggesting potential efficacy in treating depression.

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is attributed to its interactions with various molecular targets:

| Biological Activity | Mechanism |

|---|---|

| Antidepressant | Modulation of serotonin and norepinephrine levels |

| Antitumor | Induction of apoptosis and inhibition of cell proliferation |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound involves interaction studies with specific enzymes and receptors. These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Synthesis and Preparation Methods

The synthesis typically involves multiple steps:

- Formation of the piperazine ring.

- Introduction of the benzyl group.

- Coupling with the pyridazinone and fluorophenylacetamide moieties.

Common reagents include amines, acids, and coupling agents under controlled conditions to optimize yield and purity.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

- Antidepressant Studies : A study demonstrated that piperazine derivatives significantly increased serotonin levels in rodent models, indicating potential antidepressant properties.

- Antitumor Research : Research on related compounds showed inhibition of cancer cell lines through apoptosis induction, suggesting similar mechanisms might be applicable to this compound.

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives share a common core but exhibit varied biological and chemical profiles depending on substituents. Below is a detailed comparison:

Structural and Functional Group Variations

Physicochemical Properties

| Property | Target Compound | Chlorophenyl Analog | Trifluorophenyl Analog | Morpholine Derivative |

|---|---|---|---|---|

| LogP | 3.2 | 2.8 | 3.5 | 2.1 |

| Solubility (µg/mL) | 12.5 (PBS) | 45.3 (PBS) | 8.9 (PBS) | 68.2 (PBS) |

| Plasma Stability (t₁/₂) | >6 h | 4.2 h | >8 h | 3.5 h |

Key Advantages of the Target Compound

- Selectivity : The benzylpiperazine group may reduce off-target effects compared to morpholine or methoxy-substituted analogs .

- Bioavailability : Fluorine substitution minimizes oxidative metabolism, enhancing oral bioavailability vs. chlorophenyl analogs .

- Versatility : Modular structure allows for derivatization at the piperazine or acetamide positions for activity optimization .

Biological Activity

Overview

The compound 2-(3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. It belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and research findings.

Chemical Structure and Properties

- Molecular Formula : C23H24FN5O2

- Molecular Weight : 421.47 g/mol

- CAS Number : 1232805-20-7

The compound features a pyridazine core linked to a benzylpiperazine moiety and a fluorophenylacetamide side chain. This unique combination of functional groups may confer specific biological activities that are not present in other similar compounds.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biochemical pathways, leading to observed pharmacological effects. Preliminary studies suggest that the compound may exhibit:

- Antidepressant Effects : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.

- Antitumor Activity : The compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related piperazine derivatives have demonstrated:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| FNA | HepG2 | 1.30 | HDAC inhibition, apoptosis induction |

| FNA | H460 | 0.85 | Synergistic effect with taxol |

| FNA | MDA-MB-231 | 2.00 | G2/M phase arrest |

The results show that the compound can effectively inhibit cell proliferation in various cancer cell lines, suggesting potential for further development as an anticancer agent .

Neuropharmacological Activity

The presence of the piperazine ring suggests potential neuroactive properties. Compounds in this class have been studied for their ability to interact with neurotransmitter receptors:

| Activity Type | Effect |

|---|---|

| Antidepressant | Positive modulation of serotonin |

| Anxiolytic | Reduction in anxiety-like behaviors |

| Anticonvulsant | Protection in seizure models |

These activities highlight the compound's potential therapeutic applications in treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Antitumor Properties :

- Neuropharmacological Evaluation :

-

Mechanistic Insights :

- In vitro studies have shown that the compound can induce apoptosis in cancer cells through caspase activation pathways, suggesting a mechanism for its antitumor effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing pyridazinone-acetamide derivatives, and how can intermediates be optimized?

- Methodology : A multi-step synthesis approach is commonly employed. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) are synthesized via nucleophilic substitution reactions, followed by coupling with piperazine or benzylpiperazine derivatives under reflux conditions using polar aprotic solvents like DMF or DMSO. Purification via column chromatography with gradients of ethyl acetate/hexane is critical to isolate intermediates .

- Optimization : Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios (e.g., 1:1.2 for amine:chloroacetamide) must be tightly controlled to minimize byproducts like N-alkylated impurities .

Q. How should researchers handle this compound to ensure safety, given structural similarities to acutely toxic analogs?

- Safety Protocols : Based on GHS classifications for related acetamide-piperazine compounds, use nitrile gloves, lab coats, and FFP2 respirators to avoid inhalation of aerosols. Conduct reactions in fume hoods with negative pressure, and store the compound in sealed containers under inert gas (e.g., argon) to prevent degradation .

- Emergency Measures : In case of skin contact, immediately wash with 10% polyethylene glycol solution. For ingestion, administer activated charcoal (1 g/kg body weight) and seek medical evaluation .

Q. What spectroscopic and crystallographic techniques are suitable for structural confirmation?

- Techniques :

- NMR : ¹H/¹³C NMR (in DMSO-d6 or CDCl3) to confirm acetamide C=O (δ ~167–170 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.8 ppm) .

- X-ray Crystallography : Resolve piperazine ring conformation and hydrogen-bonding networks (e.g., intramolecular C—H···O interactions), as demonstrated in fluorophenyl-pyridazinone analogs .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what limitations exist?

- Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like serotonin receptors (5-HT1A/2A) or kinases, leveraging the benzylpiperazine moiety’s flexibility .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.8) and bioavailability scores (<0.55), highlighting potential blood-brain barrier penetration but poor aqueous solubility .

- Limitations : Force fields may inadequately model fluorine-induced dipole interactions, requiring experimental validation via isothermal titration calorimetry (ITC) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Case Study : For analogs with conflicting IC50 values (e.g., µM vs. nM ranges), validate assays using orthogonal methods:

- In vitro : Compare fluorescence polarization (FP) and surface plasmon resonance (SPR) for target-binding affinity.

- Off-target profiling : Screen against panels like Eurofins’ SafetyScreen44 to identify promiscuous binding .

Q. How does the fluorophenyl moiety influence metabolic stability compared to non-fluorinated analogs?

- Findings : Fluorine substitution at the phenyl ring reduces CYP450-mediated oxidation (e.g., CYP3A4), as shown in microsomal stability assays (t1/2 > 120 min vs. 45 min for non-fluorinated analogs) .

- Methodology : Use LC-MS/MS to quantify metabolites (e.g., hydroxylated or N-dealkylated products) in rat liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.